
7-Amino-2-methylbenzothiazole
Overview
Description
7-Amino-2-methylbenzothiazole is a derivative of benzothiazole, which is a heterocyclic compound. It consists of a benzene ring fused to a thiazole ring . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method .Molecular Structure Analysis
The molecular structure of 7-Amino-2-methylbenzothiazole is characterized by a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazole and its derivatives are used in various chemical fields due to their rigid conjugated structure, good optical properties, and pharmacological activity . The benzothiazole fluorescent probe detects anions through substitution and nucleophilic addition reactions .Scientific Research Applications
Anticancer Agents
Benzothiazoles have shown potential as anticancer agents. Research by Dr. Malcolm Stevens at Nottingham University highlighted benzothiazole and related compounds for their anticancer properties .
Antimicrobial Activity
These compounds exhibit various biological activities, including antimicrobial properties, which could be useful in developing new treatments for bacterial infections .
Anti-inflammatory Applications
Benzothiazoles also possess anti-inflammatory properties, making them candidates for the development of anti-inflammatory drugs .
Anticonvulsant Properties
Some benzothiazole derivatives have been noted for their anticonvulsant activities, which could be explored for treating seizure disorders .
Antidiabetic Potential
The benzothiazole nucleus has been associated with antidiabetic effects, suggesting a role in managing diabetes .
Synthetic Organic Chemistry
The 2-aminobenzothiazole scaffold is versatile and synthetically accessible, making it fascinating for multiple applications in synthetic organic chemistry due to its potent pharmacological activities .
Mechanism of Action
Target of Action
7-Amino-2-methylbenzothiazole is a derivative of benzothiazole, which has been found to have significant biological activity. The primary targets of benzothiazole derivatives are often bacterial and viral proteins. For instance, some benzothiazole derivatives have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis . .
Mode of Action
Benzothiazole derivatives often work by binding to their target proteins and disrupting their normal function . For example, they may inhibit enzyme activity or prevent the protein from interacting with other molecules. The exact mode of action would depend on the specific target of 7-Amino-2-methylbenzothiazole.
Biochemical Pathways
The biochemical pathways affected by 7-Amino-2-methylbenzothiazole would depend on its specific targets. If it targets the DprE1 enzyme like some other benzothiazole derivatives, it could disrupt the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This would inhibit the growth of Mycobacterium tuberculosis and potentially other bacteria.
Result of Action
The molecular and cellular effects of 7-Amino-2-methylbenzothiazole would depend on its specific targets and mode of action. If it inhibits a crucial bacterial enzyme like DprE1, it could lead to the death of the bacteria . .
Safety and Hazards
Future Directions
Benzothiazole and its derivatives have gained popularity due to their prominent medicinal importance. They are versatile and synthetically accessible, making them fascinating for multiple applications in both synthetic organic chemistry and biological fields . Future research may focus on developing a wide range of methodologies for the synthesis of benzothiazole and its derivatives, and exploring their potential biological activities .
properties
IUPAC Name |
2-methyl-1,3-benzothiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUECAJACKRIDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2-methylbenzothiazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 7-Amino-2-methylbenzothiazole in the context of the research paper?
A1: The research paper focuses on the synthesis and application of isomeric sulfo-2-methylbenzothiazoles, including 7-Amino-2-methylbenzothiazole, as precursors for creating photosensitizing polymethine dyes. The authors successfully synthesized 7-Amino-2-methylbenzothiazole and utilized it as a starting material to create novel polymethine dyes. [] These dyes are particularly interesting due to their potential applications in fields like photography, where they can act as spectral sensitizers. The research delves into the impact of different substituents, including the sulfonic acid and sulfonamide derivatives of 7-Amino-2-methylbenzothiazole, on the optical properties of the resulting dyes. This exploration provides valuable insights into the structure-property relationships of these compounds and their potential for various applications.
Q2: How does the position of the amino group in 7-Amino-2-methylbenzothiazole affect the properties of the resulting dyes?
A2: The research paper explores the synthesis and properties of dyes derived from various isomers of amino-2-methylbenzothiazole, including the 4-, 5-, 6-, and 7-amino isomers. [] While the paper doesn't delve into specific comparisons between the 7-amino isomer and others regarding dye properties, it highlights that the position of the substituents on the benzothiazole ring directly influences the optical characteristics of the final polymethine dyes. This suggests that the position of the amino group in 7-Amino-2-methylbenzothiazole plays a crucial role in determining the absorption and emission spectra of the resulting dyes. Further research focusing on comparative studies between these isomers would be needed to elucidate the specific effects of the 7-amino position on dye properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


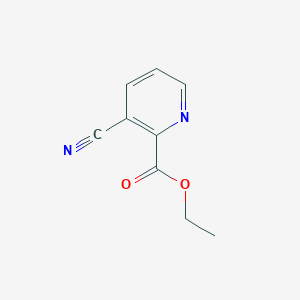

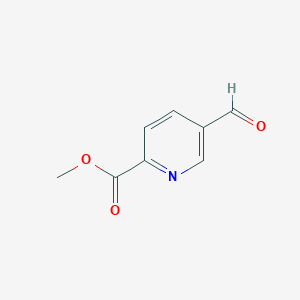
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)


![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)
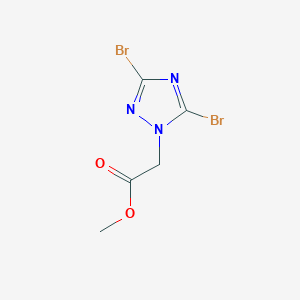
![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)
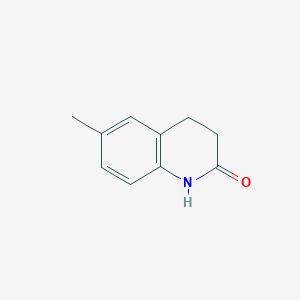
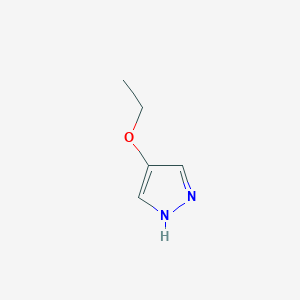
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)

